molecular formula C5H2BrIN2O2 B1288167 2-Bromo-5-iodo-3-nitropyridine CAS No. 426463-20-9

2-Bromo-5-iodo-3-nitropyridine

Cat. No. B1288167
CAS RN: 426463-20-9
M. Wt: 328.89 g/mol
InChI Key: ZEECRCKYHSULQO-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-nitropyridine is a halogenated heterocycle . It has the empirical formula C5H2BrIN2O2 and a molecular weight of 328.89 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of 2-Bromo-5-iodo-3-nitropyridine is [O-]N+c1cc(I)cnc1Br . The InChI representation is 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H .


Physical And Chemical Properties Analysis

2-Bromo-5-iodo-3-nitropyridine is a solid . The empirical formula is C5H2BrIN2O2 , and the molecular weight is 328.89 .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-iodo-3-nitropyridine: is a valuable halogenated heterocycle used in organic synthesis. Its reactivity profile allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules. This compound can act as a versatile building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-iodo-3-nitropyridine serves as a precursor for the development of drug candidates. Its halogen atoms are suitable for further functionalization, enabling the introduction of pharmacophores into the pyridine ring. This can lead to the discovery of new compounds with potential therapeutic applications .

Materials Science

The compound’s unique structure makes it a candidate for creating novel materials. For instance, its incorporation into polymers or small molecules could lead to materials with specific optical or electronic properties, useful in fields like optoelectronics or as sensors .

Analytical Chemistry

2-Bromo-5-iodo-3-nitropyridine: can be used as a standard or reagent in analytical methods. Its distinct spectral properties allow it to be a reference compound in techniques such as NMR or mass spectrometry, aiding in the identification and quantification of substances .

Environmental Science

This compound could be used in environmental science research to study the behavior of halogenated pyridines in the environment. Understanding its degradation pathways and persistence can provide insights into the environmental impact of similar organic compounds .

Industrial Applications

In the industrial context, 2-Bromo-5-iodo-3-nitropyridine might be utilized in the synthesis of dyes, pigments, or flame retardants. Its halogen content can impart desirable properties to these products, such as stability or reactivity under specific conditions .

Catalysis

The iodine and bromine atoms in 2-Bromo-5-iodo-3-nitropyridine can act as anchoring sites for catalysts. This can facilitate various catalytic processes, including oxidative reactions or halogen exchange reactions, which are significant in chemical manufacturing .

Biochemistry Research

Finally, this compound can be used in biochemistry research to study halogen bonding interactions within biological systems. It can serve as a model compound to understand how halogens interact with proteins or nucleic acids, which is crucial for drug design .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 , which indicates that it is harmful if swallowed. The compound is also classified as a combustible solid .

properties

IUPAC Name

2-bromo-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEECRCKYHSULQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595189
Record name 2-Bromo-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodo-3-nitropyridine

CAS RN

426463-20-9
Record name 2-Bromo-5-iodo-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-iodo-3-nitro-2-aminopyridine (5.6 g, 21.1 mmol) and concentrated HBr (60 mL) were stirred at room temperature for ten minutes. Sodium nitrite (11.7 g, 170 mmol) was then slowly added followed by CuBr (3.9 g, 27.2 mmol). Stirring continued overnight. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-bromopyridine (1.618 g, 23%) as a colorless solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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